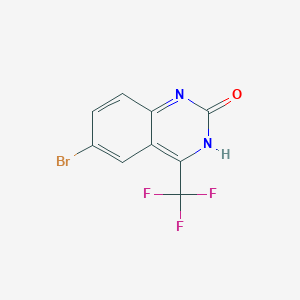![molecular formula C29H59NO2 B15250938 N-[(2R)-2-hydroxyheptadecyl]dodecanamide](/img/structure/B15250938.png)
N-[(2R)-2-hydroxyheptadecyl]dodecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2R)-2-hydroxyheptadecyl]dodecanamide is a complex organic compound with significant applications in various scientific fields. It is a type of fatty amide, characterized by its long hydrocarbon chains and functional groups that contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R)-2-hydroxyheptadecyl]dodecanamide typically involves the reaction of dodecanoic acid with 2-aminoheptadecanol under specific conditions. The process includes:
Esterification: Dodecanoic acid is first converted to its ester form using an alcohol, typically methanol or ethanol, in the presence of an acid catalyst.
Amidation: The ester is then reacted with 2-aminoheptadecanol to form the amide. This reaction is usually carried out under reflux conditions with a suitable solvent like toluene or xylene.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes to ensure efficiency and high yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2R)-2-hydroxyheptadecyl]dodecanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces primary or secondary amines.
Substitution: Produces ethers or esters.
Wissenschaftliche Forschungsanwendungen
N-[(2R)-2-hydroxyheptadecyl]dodecanamide has diverse applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of cosmetics, lubricants, and coatings due to its stability and functional properties
Wirkmechanismus
The mechanism of action of N-[(2R)-2-hydroxyheptadecyl]dodecanamide involves its interaction with cell membranes and proteins. It can modulate membrane fluidity and permeability, affecting various cellular processes. The compound may also interact with specific molecular targets, such as enzymes and receptors, influencing signaling pathways and metabolic activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Hydroxyethyl)dodecanamide: Similar in structure but with a shorter hydrocarbon chain.
N,N-bis(2-hydroxyethyl)dodecanamide: Contains two hydroxyethyl groups, offering different chemical properties
Uniqueness
N-[(2R)-2-hydroxyheptadecyl]dodecanamide stands out due to its longer hydrocarbon chain, which enhances its hydrophobic interactions and stability in various applications. This makes it particularly useful in formulations requiring long-lasting effects and robust performance.
Eigenschaften
Molekularformel |
C29H59NO2 |
|---|---|
Molekulargewicht |
453.8 g/mol |
IUPAC-Name |
N-[(2R)-2-hydroxyheptadecyl]dodecanamide |
InChI |
InChI=1S/C29H59NO2/c1-3-5-7-9-11-13-14-15-16-18-19-21-23-25-28(31)27-30-29(32)26-24-22-20-17-12-10-8-6-4-2/h28,31H,3-27H2,1-2H3,(H,30,32)/t28-/m1/s1 |
InChI-Schlüssel |
WTQWTKLHSAHXCK-MUUNZHRXSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCC[C@H](CNC(=O)CCCCCCCCCCC)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(CNC(=O)CCCCCCCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


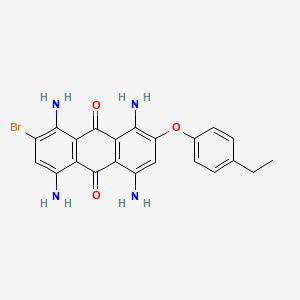

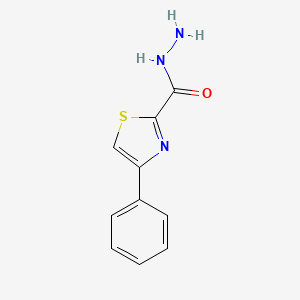
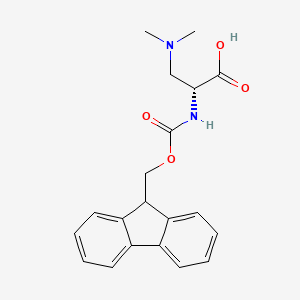
![3-Chloro-2-(4-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B15250888.png)
![7-Hydroxybenzo[d]isoxazole-3-carboxylic acid](/img/structure/B15250899.png)
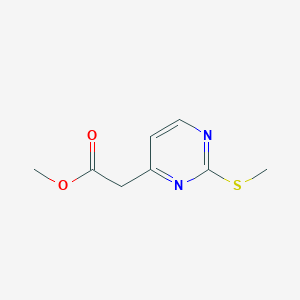
![Ethyl2-methyl-4-oxo-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxylate](/img/structure/B15250910.png)
![6-Chloroimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B15250911.png)
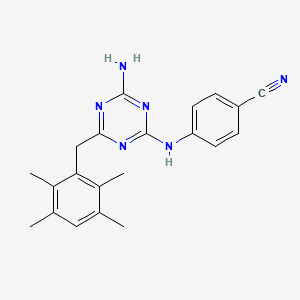
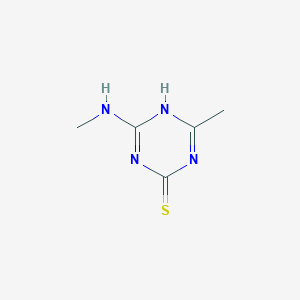
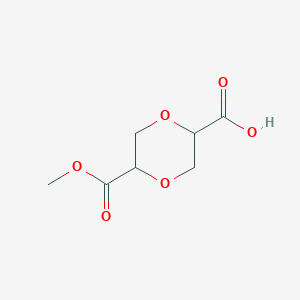
![7-Chloro-2-(methylthio)-3H-imidazo[4,5-b]pyridine](/img/structure/B15250933.png)
